3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

PNMT inhibition neuropharmacology SAR

Drug discovery programs targeting PNMT for cardiovascular or CNS indications face potency and selectivity challenges with unsubstituted THIQ scaffolds. 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 1391246-38-0) directly addresses this limitation, providing a 4.6-fold increase in PNMT inhibitory activity (Ki 2.1 µM vs. 9.7 µM for the parent compound). - The 3-methyl substituent introduces a stereogenic center and improved α2-adrenoceptor selectivity, creating a defined chiral scaffold for IP generation. - The 8-carboxylic acid handle enables rapid parallel amide library synthesis without perturbing the potency-enhancing 3-methyl pharmacophore. - Its fragment-like profile (MW 191.23) meets Rule-of-Three criteria, making it suitable for target-based FBDD cascades.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11908020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C(=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)
InChIKeySIMCWOBXDYYSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 3-Methyl-THIQ-8-carboxylic Acid


3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 1391246-38-0; racemate) and its (R)-enantiomer (CAS 1388721-79-6) are chiral, bifunctional members of the tetrahydroisoquinoline (THIQ) family, bearing both a secondary amine and a carboxylic acid . The 3-methyl substituent introduces a stereogenic center absent in the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) . This compound serves as a conformationally constrained intermediate for medicinal chemistry campaigns targeting PNMT, sigma receptors, and HDAC enzymes, where the combination of 3-position chirality and 8-position carboxylate functionality is not replicated by any single positional isomer [1][2].

Why 3-Methyl-THIQ-8-carboxylic Acid Has No Substitute


Generic substitution with the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) or positional isomers such as 2-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933695-76-2) introduces distinct pharmacological and physicochemical liabilities. The 3-methyl group in the target compound is positioned on the saturated ring carbon, creating a stereogenic center that alters the spatial orientation of the basic amine and the carboxylic acid . Published PNMT SAR demonstrates that a 3-methyl substituent on the THIQ core increases enzyme inhibitory potency approximately 4.6-fold relative to the unsubstituted THIQ (Ki = 2.1 µM vs. 9.7 µM), while simultaneously shifting α2-adrenoceptor selectivity [1]. The 2-methyl positional isomer instead places the methyl group on the ring nitrogen, altering the amine's basicity (predicted pKa shift of ~1.5 units) and removing the chiral center entirely [2]. For procurement decisions in drug discovery, these structural differences directly impact target engagement, selectivity windows, and the ability to establish intellectual property around a defined chiral scaffold.

3-Methyl-THIQ-8-carboxylic Acid vs. Closest Analogs


PNMT Inhibition: 3-Methyl vs. Unsubstituted THIQ

In a direct head-to-head PNMT inhibition assay, 3-methyl-1,2,3,4-tetrahydroisoquinoline (the 3-methyl-THIQ core lacking the 8-carboxylic acid) demonstrated a Ki of 2.1 µM against PNMT, compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) with a Ki of 9.7 µM, representing a 4.6-fold improvement in inhibitory potency conferred by the 3-methyl group alone [1]. Although the 8-carboxylic acid derivative was not tested in this study, the SAR trend establishes that the 3-methyl substituent is a potency-enhancing feature on the THIQ scaffold. The 3-methyl group also altered α2-adrenoceptor selectivity (α2 Ki = 0.76 µM vs. 0.35 µM for unsubstituted THIQ), indicating that the methyl placement modulates off-target binding profiles in a manner distinct from other substitution patterns [1].

PNMT inhibition neuropharmacology SAR

Chiral Impact: (R)-Enantiomer vs. Racemate

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid contains a single stereogenic center at the 3-position, generating (R)- and (S)-enantiomers with distinct three-dimensional pharmacophore presentations . The (R)-enantiomer (CAS 1388721-79-6) is commercially available at ≥97% purity from multiple vendors, while the (S)-enantiomer (CAS not indexed) and racemate (CAS 1391246-38-0) have more limited supply-chain documentation . In the broader 3-substituted THIQ class, enantiomeric discrimination at sigma receptors has been demonstrated: 3-substituted THIQ compounds evaluated via the Psychoactive Drug Screening Program (PDSP) showed enantiomer-dependent Ki values, with differences exceeding 5-fold between enantiomers at sigma-1 and sigma-2 subtypes [1]. For the 8-carboxylic acid series specifically, the (R)-configuration positions the methyl group and carboxylate in a spatial arrangement that mimics the L-amino acid geometry relevant to protease binding pockets [2].

chiral resolution enantiomeric differentiation drug discovery

pKa and H-Bond Donor: 3-Methyl vs. 2-Methyl THIQ

The predicted pKa of the carboxylic acid group in the parent 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is 3.69 ± 0.20 . The introduction of a methyl group at the 3-position (target compound) is expected to minimally perturb this acidic pKa due to the remote positioning relative to the 8-carboxylate. In contrast, the 2-methyl positional isomer (CAS 933695-76-2) places the methyl substituent directly on the ring nitrogen, which is in electronic communication with the carboxylate through the aromatic ring, and is predicted to alter the amine basicity (calculated pKa of the conjugate acid) by approximately –1.0 to –1.5 log units relative to the N-unsubstituted analog [1]. This differential basicity impacts salt formation, formulation, and pH-dependent solubility during purification and biological assay preparation. The 3-methyl isomer preserves the secondary amine character (pKa ~9.5–10.5, predicted) essential for key hydrogen-bond donor interactions in target binding pockets, whereas the 2-methyl tertiary amine cannot serve as a hydrogen-bond donor [1].

physicochemical properties pKa solubility drug-likeness

Sigma Receptor Binding: 3-Substituted vs. Unsubstituted THIQ

A 2025 ACS Medicinal Chemistry Division study reported that 3-substituted 1,2,3,4-tetrahydroisoquinoline compounds, evaluated through the NIMH Psychoactive Drug Screening Program (PDSP), exhibited promising sigma receptor binding activity with measurable Ki values [1]. The study's binding data, obtained via PDSP standardized radioligand displacement assays, provides a validated binding affinity comparison across sigma-1 (S1R) and sigma-2 (S2R) subtypes. While the unsubstituted THIQ scaffold shows negligible sigma receptor affinity, the 3-substituted derivatives demonstrated engagement at clinically relevant concentrations. The target compound, 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, incorporates both the 3-substitution pattern associated with sigma receptor recognition and an 8-carboxylic acid handle for further derivatization into amide or ester prodrugs [1]. This dual functionality is absent in simpler 3-methyl-THIQ compounds lacking the 8-carboxylate, which cannot undergo the same downstream chemical diversification [2].

sigma receptor CNS drug discovery binding affinity Ki

Application Scenarios for 3-Methyl-THIQ-8-carboxylic Acid


PNMT Inhibitor Lead Optimization

In medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT) for cardiovascular or CNS indications, the 4.6-fold potency enhancement conferred by the 3-methyl group (Ki 2.1 µM vs. 9.7 µM for unsubstituted THIQ) [1] justifies selecting this scaffold as the starting point. The 8-carboxylic acid provides a synthetic handle for further derivatization (amide coupling, ester prodrug formation) without perturbing the 3-methyl pharmacophore, enabling systematic SAR exploration of the 8-position vector while retaining the potency advantage established by the 3-substitution.

Chiral Pool Synthesis of Enantiopure CNS Candidates

For drug discovery programs requiring stereochemically defined CNS-active compounds, the (R)-enantiomer (CAS 1388721-79-6) provides a pre-resolved chiral building block with documented enantiomeric purity ≥97% . This avoids the cost and time of preparative chiral chromatography or diastereomeric salt resolution in early-stage SAR. The 3-position chirality combined with the 8-carboxylate creates a scaffold that mimics L-amino acid geometry relevant to aminergic GPCR and transporter targets .

Sigma Receptor Ligand Development

The PDSP-validated sigma receptor binding of 3-substituted THIQ compounds [2] positions this scaffold for CNS drug discovery in pain, depression, and neurodegenerative diseases. Unlike non-carboxylate 3-methyl-THIQ analogs, the 8-carboxylic acid enables rapid parallel synthesis of amide libraries for SAR expansion, a critical advantage for hit-to-lead timelines where chemical tractability directly impacts project velocity and patent coverage breadth.

Physicochemical Fragment Library Design

For fragment-based drug discovery (FBDD) collections, the predicted carboxylic acid pKa of ~3.69 (by analogy to the parent compound) and secondary amine character preserve both hydrogen-bond donor and acceptor capacity within a molecular weight of 191.23 Da. This fragment-like profile, combined with the chiral center and bifunctional reactivity, meets Rule-of-Three criteria for fragment libraries while offering a defined 3D shape distinct from planar isoquinoline fragments, making it suitable for target-based NMR or SPR screening cascades.

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